2-Azabicyclo[4.1.0]heptane hydrochloride
Overview
Description
2-Azabicyclo[410]heptane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]heptane hydrochloride typically involves cyclopropanation reactions. One common method includes the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on nitric oxide synthase is due to its ability to bind to the active site of the enzyme, thereby preventing the production of nitric oxide . This interaction can modulate various biological pathways, including those involved in inflammation and cell signaling.
Comparison with Similar Compounds
- 2-Azabicyclo[3.1.0]hexane hydrochloride
- 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Comparison: 2-Azabicyclo[4.1.0]heptane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-4-6(5)7-3-1;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFPPQRRMISKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-18-3 | |
Record name | 2-Azabicyclo[4.1.0]heptane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-azabicyclo[4.1.0]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ONO-1714 interact with its target, iNOS, and what are the downstream effects of this interaction?
A: ONO-1714 exhibits high potency and selectivity for iNOS, binding to the enzyme and inhibiting its activity. [] This inhibition prevents the production of nitric oxide (NO) by iNOS. [, ] Excessive NO production by iNOS has been implicated in various inflammatory conditions and cardiovascular dysfunction. By inhibiting iNOS, ONO-1714 can potentially ameliorate these conditions. For instance, in a mouse model of cytokine-induced cardiomyopathy, ONO-1714 improved cardiac contractility and beta-adrenergic inotropic responsiveness, suggesting a role for iNOS inhibition in managing cardiac dysfunction. [] Similarly, in a canine model of renal dysfunction, ONO-1714 showed promising results in alleviating hemodialysis-related hypotension, further supporting its potential in addressing complications associated with NO overproduction. []
Q2: What is the structure-activity relationship (SAR) of ONO-1714, and how do structural modifications impact its activity and selectivity for iNOS?
A: While the provided research papers don't delve into specific structural modifications of ONO-1714 and their impact on activity, they highlight that ONO-1714, a cyclic amidine derivative, demonstrates significantly higher potency for iNOS compared to other inhibitors like L-NMMA and aminoguanidine. [] This suggests that the specific arrangement of atoms within the cyclic amidine structure contributes significantly to its interaction with iNOS and its inhibitory activity. Further research exploring modifications to this core structure would be needed to fully elucidate the SAR and potentially enhance its pharmacological properties.
Q3: What are the known in vitro and in vivo efficacy findings of ONO-1714?
A: In vitro studies demonstrate that ONO-1714 potently inhibits human iNOS with a Ki of 1.88 nM, showcasing its high affinity for the enzyme. [] This translates to significant in vivo efficacy as observed in animal models. For example, ONO-1714 effectively reduced LPS-induced plasma nitrate/nitrite elevation in mice, indicating its ability to inhibit iNOS activity in a living system. [] Moreover, it improved cardiac function in a mouse model of cardiomyopathy [] and mitigated hemodialysis-related hypotension in a canine model of renal dysfunction. [] These findings highlight the potential therapeutic benefits of ONO-1714 in conditions associated with excessive NO production.
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